(R)-4-Boc-5-Hydroxymethyl-2,2-dimethyl-morpholine
Overview
Description
®-4-Boc-5-Hydroxymethyl-2,2-dimethyl-morpholine is a chemical compound that belongs to the class of morpholine derivatives It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a hydroxymethyl group, and two methyl groups attached to the morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Boc-5-Hydroxymethyl-2,2-dimethyl-morpholine typically involves the following steps:
Formation of the Morpholine Ring: The initial step involves the formation of the morpholine ring through a cyclization reaction. This can be achieved by reacting an appropriate diol with an amine under acidic or basic conditions.
Introduction of the Boc Protecting Group: The Boc protecting group is introduced by reacting the morpholine derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Hydroxymethylation: The hydroxymethyl group is introduced by reacting the Boc-protected morpholine with formaldehyde and a reducing agent such as sodium borohydride.
Industrial Production Methods
Industrial production of ®-4-Boc-5-Hydroxymethyl-2,2-dimethyl-morpholine follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
®-4-Boc-5-Hydroxymethyl-2,2-dimethyl-morpholine undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can undergo reduction reactions to form corresponding alcohols or amines using reducing agents like lithium aluminum hydride.
Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine, which can then undergo further substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide, potassium permanganate, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Hydrochloric acid, trifluoroacetic acid, and other strong acids.
Major Products Formed
Oxidation: Formyl and carboxyl derivatives.
Reduction: Alcohols and amines.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
®-4-Boc-5-Hydroxymethyl-2,2-dimethyl-morpholine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a protecting group in peptide synthesis.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-4-Boc-5-Hydroxymethyl-2,2-dimethyl-morpholine involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting the activity of enzymes involved in various biochemical processes. The presence of the Boc protecting group allows for selective modification of the compound, enabling targeted interactions with specific proteins or receptors.
Comparison with Similar Compounds
Similar Compounds
- ®-4-Boc-5-Hydroxymethyl-2,2-dimethyl-pyrrolidine
- ®-4-Boc-5-Hydroxymethyl-2,2-dimethyl-piperidine
- ®-4-Boc-5-Hydroxymethyl-2,2-dimethyl-thiomorpholine
Uniqueness
®-4-Boc-5-Hydroxymethyl-2,2-dimethyl-morpholine is unique due to its specific structural features, including the presence of the Boc protecting group and the hydroxymethyl group. These features confer distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
tert-butyl (5R)-5-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-11(2,3)17-10(15)13-8-12(4,5)16-7-9(13)6-14/h9,14H,6-8H2,1-5H3/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOYWIKXSQOIMTP-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C(CO1)CO)C(=O)OC(C)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CN([C@@H](CO1)CO)C(=O)OC(C)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701120028 | |
Record name | 4-Morpholinecarboxylic acid, 5-(hydroxymethyl)-2,2-dimethyl-, 1,1-dimethylethyl ester, (5R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701120028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1263078-13-2 | |
Record name | 4-Morpholinecarboxylic acid, 5-(hydroxymethyl)-2,2-dimethyl-, 1,1-dimethylethyl ester, (5R)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1263078-13-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Morpholinecarboxylic acid, 5-(hydroxymethyl)-2,2-dimethyl-, 1,1-dimethylethyl ester, (5R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701120028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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